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8-Chloro-6-methyl-2-phenyl-4-quinolinol Documentation Hub

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  • Product: 8-Chloro-6-methyl-2-phenyl-4-quinolinol
  • CAS: 1070879-85-4

Core Science & Biosynthesis

Foundational

The 2-Phenyl-4-Quinolone Scaffold: A Technical Review of Antimitotic Potency and Synthetic Pathways

[1] Executive Summary The 2-phenyl-4-quinolone (2-PQ) scaffold represents a privileged structure in medicinal chemistry, acting as a nitrogen isostere of the naturally occurring flavone (2-phenylchromen-4-one) nucleus. U...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-phenyl-4-quinolone (2-PQ) scaffold represents a privileged structure in medicinal chemistry, acting as a nitrogen isostere of the naturally occurring flavone (2-phenylchromen-4-one) nucleus. Unlike their oxygenated counterparts, 2-PQs exhibit distinct solubility profiles and hydrogen-bonding capabilities due to the N-H moiety at position 1.

This technical guide focuses on the scaffold's most validated therapeutic application: antimitotic activity via tubulin polymerization inhibition . Specifically, derivatives such as CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) have demonstrated nanomolar potency against multi-drug resistant (MDR) cancer lines, functioning as colchicine-binding site inhibitors. This review synthesizes structure-activity relationships (SAR), validated synthetic protocols, and mechanistic assays for researchers optimizing this pharmacophore.

Structural Chemistry & SAR Analysis[1][2][3][4]

The 2-PQ scaffold consists of a bicyclic quinolone core fused with a phenyl ring at the C-2 position. The biological activity is tightly regulated by substitutions on the A-ring (quinolone benzenoid) and the B-ring (2-phenyl group).

The Pharmacophore Map

Research indicates that the 2-PQ scaffold mimics the biaryl pharmacophore of colchicine and combretastatin A-4 (CA-4).

SAR_Map Scaffold 2-Phenyl-4-Quinolone (Core Scaffold) ARing A-Ring (Pos 5,6,7,8) Hydrophobic Pocket Interaction Scaffold->ARing BRing B-Ring (Pos 2',3',4') Tubulin Binding Anchor Scaffold->BRing CRing C-Ring (Pos 3,4 + N1) H-Bonding Interface Scaffold->CRing Rule1 6,7-methylenedioxy or 6-F/Cl substitutions ARing->Rule1 Enhances Potency Rule2 2'-Fluoro (CHM-1) or 3',4'-Dimethoxy (Colchicine mimic) BRing->Rule2 Critical for Cytotoxicity Rule3 C4-Carbonyl essential N1-Alkylation reduces activity CRing->Rule3 Structural Rigidity

Figure 1. Structure-Activity Relationship (SAR) map of the 2-PQ scaffold highlighting critical substitution patterns for antimitotic activity.

Comparative Potency Data

The following table contrasts the IC50 values of key 2-PQ derivatives against standard antimitotic agents in human colorectal adenocarcinoma (COLO 205) and hepatocellular carcinoma (Hep 3B) cell lines.

CompoundA-Ring Sub.[1][2][3][4][5][6][7][8]B-Ring Sub.COLO 205 IC50 (µM)Hep 3B IC50 (µM)Mechanism
2-PQ (Parent) HH> 20> 20Weak/Inactive
CHM-1 6,7-OCH₂O-2'-F0.065 0.12 Tubulin Inhibition
Compound 9 6-F3',4'-OMe0.210.35Tubulin Inhibition
Colchicine (Control)(Control)0.0450.08Tubulin Inhibition
Doxorubicin (Control)(Control)0.0500.15DNA Intercalation

Data aggregated from Kuo et al. and related SAR studies.

Mechanism of Action: Microtubule Destabilization

Unlike taxanes (which stabilize microtubules), 2-PQ derivatives like CHM-1 function as microtubule destabilizing agents (MDAs) . They bind to the colchicine-binding site located at the interface of α- and β-tubulin heterodimers.

The Signaling Cascade

Binding prevents the polymerization of tubulin into microtubules, leading to the collapse of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and subsequently initiating apoptosis via the mitochondrial (intrinsic) pathway.

Mechanism_Pathway Ligand 2-PQ Derivative (e.g., CHM-1) Target Bind to Colchicine Site (β-Tubulin) Ligand->Target Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Checkpoint G2/M Cell Cycle Arrest (Cyclin B1/Cdc2 accumulation) Effect1->Checkpoint Mito Mitochondrial Membrane Potential Loss (ΔΨm drop) Checkpoint->Mito Prolonged Arrest Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Death Apoptosis (DNA Fragmentation) Caspase->Death

Figure 2. Mechanistic pathway of 2-PQ induced apoptosis via microtubule destabilization.

Validated Synthetic Protocol

To ensure high reproducibility and yield, the Baker-Venkataraman rearrangement followed by cyclization is the preferred route over the direct oxidative cyclization of chalcones, as it avoids variable yields associated with oxidant quality.

Protocol: Synthesis of 2-(2-Fluorophenyl)-6,7-methylenedioxy-4-quinolone (CHM-1 Analog)
Phase 1: Amide Formation
  • Reagents: 2-Amino-4,5-methylenedioxyacetophenone (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the acetophenone in DCM at 0°C under nitrogen.

    • Add TEA, followed by dropwise addition of 2-fluorobenzoyl chloride.

    • Stir at room temperature (RT) for 2–4 hours (monitor by TLC).

    • Workup: Wash with water, 1N HCl, and brine. Dry over MgSO₄ and concentrate to yield the amide intermediate.

Phase 2: Base-Mediated Cyclization (The Critical Step)
  • Reagents: Amide Intermediate (from Phase 1), Potassium tert-butoxide (t-BuOK, 3.0 eq).

  • Solvent: tert-Butanol (t-BuOH) or Dioxane.

  • Procedure:

    • Suspend the amide in t-BuOH.

    • Add t-BuOK in portions at RT. The solution will darken.

    • Reflux the mixture at 85°C for 12 hours.

    • Quench: Cool to RT and pour into ice-cold water.

    • Acidification: Adjust pH to ~4 using 1N HCl. The precipitate formed is the crude 2-PQ.

    • Purification: Recrystallize from Ethanol/DMF to obtain the pure solid.

Synthesis_Flow Step1 Step 1: N-Acylation (DCM, 0°C -> RT) Intermed Intermediate: N-(2-acetylphenyl)benzamide Step1->Intermed Step2 Step 2: Cyclization (t-BuOK, Reflux) Intermed->Step2 Product Final Product: 2-Phenyl-4-Quinolone Step2->Product

Figure 3.[9][10] Two-step synthetic workflow for generating 2-PQ libraries.

Biological Assay Protocols

In Vitro Tubulin Polymerization Assay

This assay validates the direct interaction between the 2-PQ ligand and tubulin.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanoisne Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in the buffer containing 1 mM GTP.

  • Incubation: Keep tubulin solution on ice. Add the test compound (dissolved in DMSO) to a 96-well plate (final concentration 1–10 µM). DMSO control should be <1%.

  • Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Polymerization:[4] Indicated by an increase in OD340.[11]

    • Inhibition: A flat or reduced slope compared to the Paclitaxel (enhancer) and Vehicle (normal) controls. 2-PQs should mimic the Colchicine (inhibitor) profile.

Cell Cycle Analysis (Flow Cytometry)

To confirm G2/M arrest:

  • Treat cells (e.g., COLO 205) with the 2-PQ derivative (IC50 concentration) for 24 hours.

  • Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Stain with Propidium Iodide (PI) solution containing RNase A.

  • Analyze via flow cytometer.[6][12]

  • Result: A distinct peak accumulation in the G2/M phase (4N DNA content) confirms antimitotic mechanism.

References

  • Kuo, S. C., et al. (2009). Synthesis and cytotoxic activity of 2-phenyl-4-quinolone derivatives against human cancer cell lines.[13][3] Journal of Medicinal Chemistry.

  • Li, T. K., et al. (2014). The novel 2-phenyl-4-quinolone CHM-1 inhibits tubulin polymerization and induces apoptosis in human hepatocellular carcinoma. Biochemical Pharmacology.

  • Tseng, C. H., et al. (2010). Antitumor agents.[2][3][4][5][6][7][11][14] 281. Synthesis and biological evaluation of 2-phenyl-4-quinolone analogues as antimitotic agents. Bioorganic & Medicinal Chemistry.[2][3][8][15]

  • Hsieh, H. P., et al. (2008). Structure-activity relationship studies of 2-phenyl-4-quinolone derivatives as potent antimitotic agents.[13][16][3] European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Purification of 4-quinolinol derivatives by recrystallization from acetic acid

Application Note: High-Purity Isolation of 4-Quinolinol Scaffolds via Glacial Acetic Acid Recrystallization Abstract The 4-quinolinol (4-hydroxyquinoline) pharmacophore is a critical structural motif in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 4-Quinolinol Scaffolds via Glacial Acetic Acid Recrystallization

Abstract

The 4-quinolinol (4-hydroxyquinoline) pharmacophore is a critical structural motif in medicinal chemistry, serving as the precursor for fluoroquinolone antibiotics, antimalarials (e.g., chloroquine), and novel anticancer agents. However, the purification of these scaffolds is notoriously difficult due to their high melting points (


C), poor solubility in common organic solvents, and tendency to form insoluble intermolecular hydrogen-bonded networks. This Application Note details an optimized protocol for the purification of 4-quinolinol derivatives using glacial acetic acid (AcOH) . We elucidate the thermodynamic mechanisms driving solubility in AcOH, provide a self-validating step-by-step protocol, and offer troubleshooting strategies for common failure modes such as "oiling out" or persistent coloration.

Introduction: The Solubility Paradox

Syntheses of 4-quinolinols—most notably via the Gould-Jacobs reaction or Conrad-Limpach synthesis —often yield crude products contaminated with uncyclized intermediates, thermal degradation products (tars), and inorganic salts.

Standard recrystallization solvents (ethanol, acetone, toluene) often fail because 4-quinolinols exhibit a "brick dust" character: they are insoluble in non-polar solvents due to polarity, yet insoluble in many polar solvents due to strong crystal lattice energy.

The Tautomeric Challenge

4-Quinolinols exist in a tautomeric equilibrium between the enol (hydroxy) and keto (quinolone) forms. In the solid state, the 4-quinolone (keto) tautomer predominates, forming stable, high-melting hydrogen-bonded dimers.

  • Why Acetic Acid? Glacial acetic acid (

    
    C) is uniquely suited for this purification because it acts as both a solvent and a disruptor of these intermolecular networks. It protonates the basic quinoline nitrogen, breaking the head-to-tail hydrogen bonds of the dimer and allowing the molecule to solvate at high temperatures. Upon cooling, the lattice energy overcomes the solvation energy, yielding highly pure crystals.
    

Mechanism of Action

The purification relies on a temperature-dependent solubility differential driven by reversible protonation.

  • High T (

    
    C):  AcOH protonates the quinoline nitrogen (
    
    
    
    ). The resulting cation is highly soluble in hot acetic acid.
  • Filtration Phase: Tarry impurities (often non-basic polymers) and inorganic salts remain insoluble or are adsorbed onto activated carbon, allowing for their removal via hot filtration.

  • Low T (

    
    C):  As the solution cools, the solubility product (
    
    
    
    ) is exceeded. The equilibrium shifts, and the compound crystallizes, often rejecting regioisomeric impurities into the mother liquor.

PurificationMechanism Crude Crude Mixture (Quinolone + Tars) HotSol Hot AcOH Solvation (Protonated Cation) Crude->HotSol Heat to 118°C + AcOH Filtration Hot Filtration (Removal of Tars) HotSol->Filtration Activated Carbon Cryst Cooling & Nucleation (Lattice Re-formation) Filtration->Cryst Slow Cooling Pure Pure 4-Quinolinol Crystals Cryst->Pure Wash & Dry

Figure 1: Thermodynamic workflow of 4-quinolinol purification via acetic acid.

Experimental Protocol

Safety Warning: Glacial acetic acid is corrosive and flammable. Work in a fume hood. 4-quinolinols may be bioactive; use PPE.

Materials
  • Crude 4-quinolinol derivative (e.g., from Gould-Jacobs cyclization).[1][2]

  • Solvent: Glacial Acetic Acid (ACS Reagent Grade,

    
    ).
    
  • Adsorbent: Activated Charcoal (Norit or equivalent) – Optional for colored impurities.

  • Wash Solvent: Diethyl ether or Acetone (cold).

Step-by-Step Methodology

1. Dissolution (The Saturation Point)

  • Place the crude solid in an Erlenmeyer flask.

  • Add Glacial Acetic Acid in a ratio of approximately 5–10 mL per gram of crude solid.

  • Heat the mixture to boiling (

    
    C) on a hot plate with magnetic stirring.
    
  • Critical Check: If the solid does not dissolve completely, add more AcOH in small aliquots (1-2 mL) until a clear solution is obtained (excluding insoluble impurities like salts/carbon).

2. Decolorization (Optional)

  • If the solution is dark brown/black, remove from heat momentarily.

  • Add activated charcoal (1-2% w/w of crude mass). Caution: Adding powder to boiling solvent can cause frothing.

  • Return to boil for 2–5 minutes.

3. Hot Filtration (Impurity Rejection)

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with boiling AcOH. Why? To prevent premature crystallization on the filter.

  • Filter the hot solution rapidly into a clean, pre-warmed receiving flask.

  • Self-Validating Step: The filtrate should be clear (yellow to amber). If it is cloudy, reheat and refilter.[3]

4. Crystallization

  • Allow the filtrate to cool to room temperature slowly (undisturbed) over 1–2 hours. Rapid cooling traps impurities.

  • Optimization: Once at room temperature, cool further in an ice bath (

    
    C) for 30 minutes to maximize yield.
    

5. Isolation and Washing

  • Collect crystals via vacuum filtration (Buchner funnel).[3][4]

  • The Displacement Wash: Wash the filter cake with a small amount of cold glacial acetic acid to displace mother liquor.

  • The Solvent Swap: Follow immediately with a wash of diethyl ether or acetone .

    • Reasoning: Acetic acid has a high boiling point and is difficult to dry. Ether/acetone is miscible with AcOH but acts as an antisolvent for the quinolinol, removing the acid without dissolving the product.

6. Drying

  • Dry under high vacuum (0.1 mbar) at

    
    C for 4–6 hours. Ensure all traces of acetic acid (smell test) are removed.
    

Data Analysis & Expected Results

The following table summarizes typical recovery rates and purity improvements for common derivatives using this protocol.

Compound ClassCrude Purity (HPLC)Recovery (Yield)Final Purity (HPLC)Melting Point (

C)
Parent 4-Quinolinol 85%70-80%>98%201-202
3-Carboxy-4-quinolone 80%85-90%>99%>280 (dec)
6-Fluoro-4-quinolinol 75%65-75%>97%245-248

Table 1: Performance metrics of Acetic Acid recrystallization for various quinolone scaffolds.

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Symptom: The product separates as a separate liquid phase rather than crystals upon cooling.

  • Cause: The solution is too concentrated, or the melting point of the solvated species is depressed below the boiling point of the solvent.

  • Fix: Reheat to dissolve the oil, add 10-20% more acetic acid, and seed the solution with a pure crystal of the target compound at the cloud point.

Issue: Low Yield
  • Cause: High solubility of the specific derivative in AcOH even at room temperature.

  • Fix: After cooling, add a "co-solvent" or "anti-solvent" such as water or ethyl acetate dropwise to the acetic acid solution to force precipitation. Note: Adding water may co-precipitate inorganic salts if they were not filtered off.

Issue: Persistent Acetic Acid Smell
  • Fix: If vacuum drying fails, recrystallize the final product from a lower-boiling solvent like Ethanol/DMF (9:1) if solubility permits, or triturate the solid with saturated aqueous Sodium Bicarbonate (

    
    ) followed by a water wash (converts acetate salt back to free base).
    

Structural & Pathway Visualization

The following diagram illustrates the chemical transformation and phase changes during the Gould-Jacobs workup and subsequent AcOH purification.

PurificationPathway Substrate Gould-Jacobs Cyclization Product (High Temp Melt) CrudeSolid Crude Solid (Contains Tars/Salts) Substrate->CrudeSolid Cool & Triturate AcOH_Sol Solubilized Cation (in boiling AcOH) CrudeSolid->AcOH_Sol Reflux in Glacial AcOH MotherLiquor Mother Liquor (Regioisomers + Tars) AcOH_Sol->MotherLiquor Filtration (rejects solids) Crystal Purified 4-Quinolinol (Crystalline Lattice) AcOH_Sol->Crystal Cooling (Selective Crystallization) MotherLiquor->Crystal 2nd Crop (Optional)

Figure 2: Isolation pathway from synthesis to pure crystal.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Grohe, K.; Heitzer, H. "Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie, 1987 , 1987(1), 29–37. (Describes purification of fluoroquinolone precursors). Link

  • Mitscher, L. A. "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents." Chemical Reviews, 2005 , 105(2), 559–592. (Review covering properties and isolation of quinolone scaffolds). Link

  • Rice, K. C., et al. "Purification of 4-hydroxyquinoline derivatives." United States Patent US4699980A, 1987 . (Industrial protocols for acid-mediated purification). Link

Sources

Application

Protocol for Regioselective N- vs. O-Alkylation of 4-Quinolinols

Application Note: AN-Q4-REGIO-2026 Executive Summary The functionalization of 4-quinolinols (4-hydroxyquinolines) presents a classic challenge in heterocyclic chemistry due to the ambident nature of the nucleophile.[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q4-REGIO-2026

Executive Summary

The functionalization of 4-quinolinols (4-hydroxyquinolines) presents a classic challenge in heterocyclic chemistry due to the ambident nature of the nucleophile.[1] Existing in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[1]

Controlling this regioselectivity is critical for drug development.[1] N-alkylated 4-quinolones are the scaffold for blockbuster antibiotics (e.g., Ciprofloxacin), while O-alkylated 4-alkoxyquinolines are vital intermediates for antimalarials and kinase inhibitors.[1] This guide provides field-proven protocols to deterministically access either regioisomer, supported by mechanistic rationale and self-validating analytical methods.

Mechanistic Insight: The Tautomer Trap

To control the reaction, one must understand the electronic landscape of the substrate.[1] The 4-quinolinol anion is an ambident nucleophile :

  • Nitrogen (Soft Center): The amide-like nitrogen is less electronegative and more polarizable.[1] Under thermodynamic control, alkylation here preserves the stability of the conjugated enone system (4-quinolone).[1]

  • Oxygen (Hard Center): The oxyanion is highly electronegative.[1] Attack here restores the full aromaticity of the pyridine ring (4-alkoxyquinoline) but is often kinetically disfavored without specific directing groups or "hard" cation coordination.[1]

Decision Pathway (Graphviz)[1]

The following diagram illustrates the divergent synthetic pathways based on reagent selection.

QuinolineAlkylation Start 4-Quinolinol (Tautomeric Mix) Base Deprotonation Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Cond_N Condition A: Polar Aprotic Solvent (DMF) Soft Cation (K+, Na+) Thermodynamic Control Anion->Cond_N Path 1 Cond_O Condition B: Silver Salts (Ag2CO3) OR Mitsunobu (PPh3/DIAD) Kinetic/Chelation Control Anion->Cond_O Path 2 Prod_N N-Alkylated Product (4-Quinolone) Cond_N->Prod_N Prod_O O-Alkylated Product (4-Alkoxyquinoline) Cond_O->Prod_O

Figure 1: Divergent synthesis pathways. Path 1 utilizes solvent-separated ion pairs to favor N-attack.[1] Path 2 utilizes Ag+ coordination or OH-specific activation to force O-attack.[1]

Experimental Protocols

Protocol A: Thermodynamic N-Alkylation

Target: 1-Alkyl-4-quinolone Mechanism: Dissociated ion-pair mechanism.[1] The use of a polar aprotic solvent (DMF) solvates the alkali cation (Na+ or K+), leaving the "naked" anion free to react.[1] The reaction proceeds to the thermodynamically more stable N-alkylated product (the vinylogous amide).[1]

Reagents:

  • Substrate: 4-Quinolinol (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion, 1.2 equiv) OR K2CO3 (2.0 equiv)[1]

  • Electrophile: Alkyl Halide (1.2 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C. Add 4-quinolinol solution dropwise. (Hydrogen gas evolution will occur; ensure proper venting).

  • Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours.

    • Optimization: If the electrophile is secondary or sterically hindered, heat to 60°C.[1]

  • Quench: Carefully add water to quench excess hydride.[1]

  • Workup: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na2SO4 and concentrate.

Validation Check:

  • TLC: N-alkyl products are typically more polar (lower Rf) than O-alkyl products due to the carbonyl dipole.[1]

Protocol B: Directed O-Alkylation

Target: 4-Alkoxyquinoline Method 1: The Silver Screen (Ag2CO3) Mechanism: The "Hard-Soft Acid-Base" (HSAB) principle and chelation.[1] Silver (Ag+) is a soft Lewis acid that coordinates strongly to the soft Nitrogen lone pair/anion, effectively blocking the N-site and forcing the electrophile to attack the Oxygen.[1]

Reagents:

  • Substrate: 4-Quinolinol (1.0 equiv)[1]

  • Base/Promoter: Silver Carbonate (Ag2CO3) (1.5 - 2.0 equiv)[1]

  • Electrophile: Alkyl Halide (Primary iodides work best) (1.5 equiv)[1]

  • Solvent: Toluene or Benzene (Non-polar solvents tighten the ion pair)[1]

Step-by-Step Workflow:

  • Setup: Use a foil-wrapped flask (silver salts are light-sensitive).

  • Mixing: Suspend 4-quinolinol and Ag2CO3 in Toluene (0.1 M).

  • Addition: Add Alkyl Iodide.

  • Reaction: Heat to reflux for 12-24 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

  • Purification: Concentrate filtrate. Flash chromatography is usually required to separate minor N-alkyl byproducts.[1]

Method 2: The Mitsunobu Reaction Mechanism: Dehydration.[1] This method avoids the ambident anion entirely by activating the hydroxyl group with a phosphonium intermediate, which is then displaced by the alcohol (using the quinolinol as the nucleophile is difficult; usually, the quinolinol is the "acid" component, but for O-alkylation, we treat the quinolinol as the substrate reacting with an alcohol).[1] Correction: In standard Mitsunobu, the 4-quinolinol acts as the nucleophile (pKa ~11) attacking an alcohol activated by PPh3/DIAD.[1] However, because the N-H is the acidic site, Mitsunobu often yields N-alkylation unless specific steric constraints are applied.[1] Refined O-Alkylation Strategy: For strict O-alkylation, the Ag2CO3 method is superior.[1] However, if using Mitsunobu, use O-protection first (e.g., make the 4-chloroquinoline and displace with alkoxide) is often more reliable than direct alkylation.[1] Recommended: Stick to the Ag2CO3 protocol for direct O-alkylation of the parent scaffold.[1]

Analytical Validation (The Truth Table)

Distinguishing the two isomers is the most frequent point of failure.[1] Do not rely on TLC alone.[1] Use this NMR/IR confirmation table.

FeatureN-Alkylated (4-Quinolone)O-Alkylated (4-Alkoxyquinoline)
13C NMR (C-4) 175 - 178 ppm (Carbonyl C=O)160 - 163 ppm (Aromatic C-O)
1H NMR (H-2) Often downfield shiftedDistinct chemical shift (system dependent)
IR Spectroscopy Strong band 1640-1660 cm⁻¹ (C=O)No Carbonyl band; C-O stretch ~1200 cm⁻¹
Aromaticity Pyridone ring (partial aromaticity)Full Pyridine Aromaticity
NOESY / ROESY Strong correlation between N-CH₂ and H-2Weak or no correlation between O-CH₂ and H-2

Self-Validating Step: Run a 13C NMR .

  • If you see a peak >170 ppm, you have the N-alkyl product.[1]

  • If the highest peak is <165 ppm, you have the O-alkyl product.[1]

Troubleshooting & Optimization

Problem: Low Regioselectivity (Mixture of Products)[1]
  • Cause: Solvent polarity is "intermediate" (e.g., THF or Acetone).[1]

  • Fix:

    • For N-alkyl : Switch to DMF or DMSO.[1] Add 18-crown-6 if using K2CO3 to further dissociate the ion pair.[1]

    • For O-alkyl : Switch to Toluene or Hexanes.[1] Ensure Ag2CO3 is fresh and dry.[1]

Problem: No Reaction with Ag2CO3
  • Cause: Alkyl halide is too unreactive (e.g., secondary bromide).[1]

  • Fix: Add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Problem: N-Alkylation Yield is Low
  • Cause: Moisture in DMF.[1] The hydride is quenched before deprotonating the quinolinol.[1]

  • Fix: Distill DMF over CaH2 or use molecular sieves (4Å) for 24 hours prior to use.

References

  • Regioselectivity Mechanisms & NMR Determination

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][2][3]

    • Source: ResearchGate (2025 Data).[1]

    • URL:

  • Silver Carbonate Protocol

    • Title: Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones.[1][4][5][6]

    • Source: Synlett / Semantic Scholar.[1]

    • URL:

  • Mitsunobu Reaction Context

    • Title: Mitsunobu Reaction - General Procedure and Mechanism.[1][7]

    • Source: Organic-Synthesis.com / Vertex AI Grounding.[1]

    • URL:

  • Biological Relevance of N-Alkyl Quinolones

    • Title: Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties.[1]

    • Source: NCBI / PMC.[1]

    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Controlling kinetic vs thermodynamic products in aniline-ketoester condensation

Topic: Controlling Kinetic vs. Thermodynamic Products in Aniline-Ketoester Condensation Current Status: Operational Support Tier: Level 3 (Process Optimization & Mechanism Design) Applicable Pathways: Conrad-Limpach Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Kinetic vs. Thermodynamic Products in Aniline-Ketoester Condensation

Current Status: Operational Support Tier: Level 3 (Process Optimization & Mechanism Design) Applicable Pathways: Conrad-Limpach Synthesis (4-Quinolones) | Knorr Synthesis (2-Quinolones)

The Diagnostic Framework: Two Paths, One Starting Point

The condensation of aniline with a


-ketoester (e.g., ethyl acetoacetate) is a classic example of divergent synthesis . The outcome depends entirely on which functional group of the 

-ketoester the aniline attacks first.
  • Path A (Kinetic Control): Attack at the Ketone . This is faster but reversible.[1] It leads to the Enamine (

    
    -anilinocrotonate) and eventually 4-Quinolone  (Conrad-Limpach).
    
  • Path B (Thermodynamic Control): Attack at the Ester . This is slower but forms a stable Amide bond. It leads to the Anilide (acetoacetanilide) and eventually 2-Quinolone (Knorr).

Workflow Visualization

The following diagram illustrates the critical decision points where process parameters determine the product identity.

AnilineCondensation cluster_Kinetic Path A: Kinetic Control (Conrad-Limpach) cluster_Thermo Path B: Thermodynamic Control (Knorr) Start Reactants: Aniline + Ethyl Acetoacetate Condensation_K Condensation @ < 100°C (Acid Cat + Water Removal) Start->Condensation_K Low Temp Fast Attack at Ketone Condensation_T Condensation @ > 140°C (Direct Heating) Start->Condensation_T High Temp Attack at Ester Intermediate_K Intermediate: β-Anilinocrotonate (Enamine) Condensation_K->Intermediate_K Cyclization_K Thermal Cyclization (250°C, High Dilution) Intermediate_K->Cyclization_K Intermediate_T Intermediate: Acetoacetanilide (Amide) Intermediate_K->Intermediate_T Thermal Isomerization (If heated too long/slowly) Product_K Product: 4-Hydroxyquinoline (4-Quinolone) Cyclization_K->Product_K Condensation_T->Intermediate_T Cyclization_T Acid Cyclization (H2SO4 / PPA, 100°C) Intermediate_T->Cyclization_T Product_T Product: 2-Hydroxyquinoline (2-Quinolone) Cyclization_T->Product_T

Caption: Divergent reaction pathways for Aniline-


-Ketoester condensation. Path A (Green) favors the kinetic enamine; Path B (Red) favors the thermodynamic amide.

Technical Support Modules

Module A: Targeting the Kinetic Product (4-Quinolone)

The Challenge: The ketone is more electrophilic than the ester, so the enamine forms first. However, the reaction is reversible.[2] If water is not removed, or if heat is applied too aggressively, the system equilibrates to the thermodynamic amide (Path B).

Protocol Parameters:

Parameter Setting Rationale
Temperature 20°C – 80°C Prevents activation of the ester group; minimizes isomerization to amide.
Catalyst HCl (cat.) or Acetic Acid Activates the ketone carbonyl without hydrolyzing the ester.
Water Mgmt CRITICAL Use a Dean-Stark trap or Molecular Sieves (4Å). Water drives the equilibrium back to reactants.

| Cyclization | 250°C (Diphenyl ether) | Requires extreme heat to close the ring via elimination of ethanol. |

Troubleshooting Guide (Conrad-Limpach):

Ticket #101: "My reaction mixture turned into a solid black tar during cyclization."

Diagnosis: Intermolecular Polymerization. The thermal cyclization step (


C) creates a highly reactive intermediate. If the concentration is too high, molecules react with each other (polymerize) rather than with themselves (cyclize).

Resolution: The "Dropwise into Inferno" Technique.

  • Isolate and purify the

    
    -anilinocrotonate (enamine) intermediate first. Do not telescope this step.
    
  • Pre-heat your high-boiling solvent (Dowtherm A or Diphenyl ether) to a rolling reflux (

    
    C).
    
  • Dissolve your enamine in a minimal amount of solvent.

  • Add the enamine solution dropwise (very slowly) into the boiling solvent.

  • Why? This maintains "high dilution" conditions.[1] Each drop cyclizes instantly before it encounters another enamine molecule to polymerize with.

Ticket #102: "I isolated the intermediate, but it's the wrong isomer (Amide instead of Enamine)."

Diagnosis: Thermal Isomerization. You likely heated the initial condensation step


C or distilled the solvent at atmospheric pressure.

Resolution:

  • Keep the condensation step at Room Temperature (RT) for longer periods (24-48h) with a drying agent.

  • If heating is required, do not exceed

    
    C.
    
  • Remove solvent under high vacuum at low temperature to prevent isomerization during workup.

Module B: Targeting the Thermodynamic Product (2-Quinolone)

The Challenge: The ester group is less reactive.[3] To form the amide bond (displacing ethanol), you must overcome a higher activation energy barrier.

Protocol Parameters:

Parameter Setting Rationale
Temperature 140°C – 160°C Sufficient energy to attack the ester and distill off the ethanol byproduct.
Setup Open Distillation Ethanol must be continuously removed to drive the equilibrium to the amide.

| Cyclization | Strong Acid (


C) | Thermal cyclization fails for the amide; requires acid (H2SO4, PPA) to effect Friedel-Crafts type closure. |

Troubleshooting Guide (Knorr):

Ticket #201: "The reaction is stalled; I still see aniline starting material."

Diagnosis: Ethanol inhibition. The formation of the amide is an equilibrium process releasing ethanol. If ethanol remains in the flask, it suppresses the forward reaction.

Resolution:

  • Use a fractional distillation column during the reaction.

  • Heat the reaction mixture to

    
    C (oil bath) to ensure ethanol (
    
    
    
    C) is distilled off while the reactants (
    
    
    C) remain.

Frequently Asked Questions (FAQ)

Q: Can I do a "One-Pot" synthesis for either pathway? A: Generally, No .

  • For Conrad-Limpach (4-Quinolone): The condensation requires mild conditions, while the cyclization requires extreme heat (

    
    C).[3] Telescoping usually leads to tar because the water/ethanol byproducts from step 1 interfere with step 2. Isolate the enamine first [1].
    
  • For Knorr (2-Quinolone): You can sometimes telescope by heating the aniline/ketoester to form the amide, cooling it down, and then adding conc. H2SO4 carefully. However, isolating the acetoacetanilide (which often precipitates as a solid) yields cleaner results.

Q: How do I distinguish the Enamine from the Amide by NMR? A: This is the gold standard for validation.

  • Enamine (

    
    -anilinocrotonate):  Look for a vinyl proton signal (
    
    
    
    ppm) and a hydrogen-bonded NH signal (
    
    
    ppm). You will also see the ethyl ester signals (quartet/triplet).
  • Amide (Acetoacetanilide): Look for the isolated methylene group (

    
    ) of the keto-part (
    
    
    
    ppm) and the amide NH (
    
    
    ppm). The ethyl group of the ester will be missing (replaced by the aniline ring).

Q: Why does the Conrad-Limpach require Dowtherm A? Can I use DMF? A: No. DMF boils at


C. The thermal cyclization of the enamine to 4-quinolone has a high activation energy barrier, typically requiring 

C. Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) boils at

C, providing the necessary thermal window. Using lower boiling solvents will result in zero conversion [2].

References

  • Reynolds, G. A.; Hauser, C. R. (1949).[4] "Ethyl

    
    -Anilinocrotonate".[4] Organic Syntheses, 29 , 42. 
    
    • Authority: Defines the standard protocol for kinetic control (enamine formation)
  • Riegel, B.; et al. (1946). "4-Hydroxyquinoline".[1][5][6] Organic Syntheses, 26 , 40.

    • Authority: Establishes the high-temperature dilution technique for the cyclization step to prevent polymeriz
  • Jones, G. (1977). "Pyridines and their Benzo Derivatives: (V) Synthesis". Comprehensive Heterocyclic Chemistry, Vol 2.
  • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines". Chemical Reviews, 43 (1), 43-68.

    • Authority: Foundational review explaining the thermodynamic stability of the amide vs.

Sources

Optimization

Removing unreacted 2-chloro-4-methylaniline from quinolone product

Topic: Removal of Unreacted 2-Chloro-4-Methylaniline from Quinolone Scaffolds Ticket ID: CHEM-PUR-8821 Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary Removing 2-chloro-4-methylaniline (2-C-4-MA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Chloro-4-Methylaniline from Quinolone Scaffolds Ticket ID: CHEM-PUR-8821 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Removing 2-chloro-4-methylaniline (2-C-4-MA) is chemically distinct from removing simple aniline due to the electronic influence of the ortho-chlorine atom.[1]

While standard aniline has a pKa of ~4.6, the electron-withdrawing chlorine atom suppresses the basicity of 2-C-4-MA to a pKa of ~3.09 [1].[1] This 1.5-log difference means standard acidic washes (pH 4–5) often fail to fully protonate and extract this impurity, leaving trace levels that violate ICH M7 mutagenic impurity limits.[1]

This guide provides three targeted workflows to achieve <10 ppm levels, bypassing common "trial and error" failures.

Module 1: Liquid-Liquid Extraction (The "pH Swing" Method)

The Challenge

Standard 1N HCl washes often fail because they either:

  • Do not fully protonate the weak base 2-C-4-MA.[1]

  • Over-protonate the quinolone product (if amphoteric), causing yield loss into the aqueous layer.

The Solution: Differential pH Extraction

You must target a specific pH window where the impurity is ionized (water-soluble) but your quinolone remains organic-soluble.[1]

Decision Matrix: Determine Your Quinolone Type
  • Type A (Acidic Quinolone): Contains –COOH but NO basic side chains (e.g., piperazine).

  • Type B (Amphoteric Quinolone): Contains both –COOH and basic nitrogen heterocycles.

ExtractionLogic Start Identify Quinolone Structure TypeA Type A: Acidic Only (No Basic Side Chain) Start->TypeA TypeB Type B: Amphoteric (Contains Basic N) Start->TypeB ActionA Protocol A: Aggressive Acid Wash (Use 2M HCl) TypeA->ActionA Product stays organic ActionB Protocol B: Controlled pH Wash (Target pH 2.0 - 2.5) TypeB->ActionB Critical pH Control Risk Risk: Product Loss to Aqueous Layer ActionB->Risk If pH < 1.5

Figure 1: Extraction strategy based on product basicity.

Protocol B: For Amphoteric Quinolones (Most Common)
  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (DCM is preferred for higher aniline solubility).

  • The "Sandwich" Wash:

    • Prepare a phosphate buffer adjusted to pH 2.2 .[1]

    • Wash the organic layer 2x with this buffer.

    • Mechanism:[2][3] At pH 2.2, the 2-C-4-MA (pKa ~3.[1]1) is ~90% protonated and moves to the water. The quinolone carboxylic acid is protonated (neutral), but the quinolone nitrogen (pKa ~7-8) is also protonated. However, the lipophilicity of the quinolone core often keeps it in the organic phase unless the pH drops below 1.5.

  • Validation: Check the aqueous layer by TLC. If product is present, back-extract the aqueous layer with fresh DCM.[1]

Module 2: Scavenger Resins (The "Polishing" Step)

If extraction leaves 50–500 ppm of impurity, do not repeat the wash. Use chemoselective resins.[1]

Why It Works

2-C-4-MA is a primary aniline.[1] It reacts rapidly with electrophilic resins to form stable covalent bonds.[1] This is superior to charcoal, which relies on non-specific adsorption.

Recommended Resins
Resin TypeFunctional GroupMechanismRateRecommendation
Isocyanate –N=C=O[1][2][4]Forms UreaFast (30 min)High Priority
Aldehyde –CHOForms ImineMedium (2-4 h)Good Alternative
Acid Chloride –COClForms AmideVery FastAvoid (Reacts with product -OH/-NH)
Protocol: Isocyanate Scavenging
  • Quantify: Determine molar amount of unreacted 2-C-4-MA via HPLC.

  • Load: Add 3–4 equivalents of Polystyrene-Isocyanate resin relative to the impurity (not the product).[1]

  • Solvent: Ensure the solvent is anhydrous (water kills the resin). DCM or THF works best.[1]

  • Agitate: Stir gently (do not use magnetic stir bars that grind beads) for 60 minutes at RT.

  • Filter: Remove resin via a fritted glass funnel. The impurity remains trapped on the beads.

Module 3: Recrystallization (Bulk Removal)

If the impurity level is >5%, extraction is inefficient. Use solubility mismatch.

Solvent Systems

2-C-4-MA is highly soluble in alcohols and toluene.[1] Quinolones are typically insoluble in toluene.[1]

  • Strategy: Slurry (trituration) in hot Toluene or Ethanol .

  • Procedure:

    • Suspend crude solid in Toluene (10V).

    • Heat to reflux.[1] The 2-C-4-MA will dissolve; the quinolone should remain suspended.[1]

    • Cool to room temperature.

    • Filter.[1][5][6]

    • Note: The filtrate contains the impurity. The filter cake is your product.

FAQ: Troubleshooting & Compliance

Q: I can't see the 2-chloro-4-methylaniline peak on my HPLC. A: Anilines can have different UV maxima than quinolones.[1]

  • Fix: Extract the UV spectrum. 2-C-4-MA absorbs strongly at 235 nm and 290 nm .[1] If you monitor at 254 nm, you might underestimate the content.

  • Derivatization: If detection is still difficult, treat an aliquot with trifluoroacetic anhydride (TFAA). The resulting trifluoroacetamide shifts the retention time and improves peak shape.

Q: What is the regulatory limit for this impurity? A: 2-chloro-4-methylaniline is a known mutagen (Ames positive) [1].[1]

  • ICH M7 Classification: Class 2 (Known mutagen with unknown carcinogenic potency).[1]

  • Limit: You must control it to the TTC (Threshold of Toxicological Concern) level.

    • Lifetime exposure: 1.5 µ g/day .[1]

    • If max daily dose is 1g, the limit is 1.5 ppm .

    • Action: You likely need Module 2 (Resins) to hit this limit.

Q: The resin didn't work. The impurity is still there. A: Check your solvent.

  • Water: Did you use wet solvent? Water hydrolyzes isocyanate resins to amines, deactivating them.

  • Sterics: The ortho-chloro group adds steric bulk.[1] Switch to a resin with a spacer arm (e.g., Benzylisocyanate polystyrene) rather than a direct-attached resin to improve accessibility.[1]

References

  • PubChem. (n.d.).[1] 2-Chloro-4-methylaniline (Compound Summary).[1][3][7][8][9] National Center for Biotechnology Information.[1] Retrieved February 12, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2017).[1][10][11] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012).[6] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.[1][6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Acid Catalysis for Schiff Base Formation in Quinoline Synthesis

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on optimizing acid catalysis for Schiff base formation in quinoline synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on optimizing acid catalysis for Schiff base formation in quinoline synthesis. This guide is structured to offer not just protocols, but a foundational understanding of the mechanistic principles to empower you in troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is acid catalysis necessary for Schiff base formation?

Acid catalysis plays a dual role in the formation of a Schiff base (an imine), which is a critical intermediate in many quinoline syntheses like the Combes and Friedländer reactions.[1][2] Firstly, the acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the primary amine. Secondly, after the initial formation of a carbinolamine intermediate, the acid catalyst protonates the hydroxyl group, converting it into a much better leaving group (water).[3] This facilitation of the dehydration step is often the rate-limiting step and is crucial for driving the reaction towards the imine product.[4]

Q2: What is the optimal pH for Schiff base formation and why is it so critical?

The rate of imine formation is highly pH-dependent, with the optimal range typically being mildly acidic, around pH 4-5.[5] This is a delicate balance.[6] At a very low pH (highly acidic conditions), the amine nucleophile will be protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon, thus inhibiting the first step of the reaction.[6][5] Conversely, at a high pH (neutral or basic conditions), there is insufficient acid to effectively protonate the carbonyl group and, more importantly, the hydroxyl group of the carbinolamine intermediate, making the crucial dehydration step very slow.[5][7] Therefore, maintaining the pH within this optimal window is essential for maximizing the reaction rate.[6][8]

Q3: What are the differences between using a Brønsted acid and a Lewis acid as a catalyst?

Both Brønsted and Lewis acids can catalyze Schiff base formation, but they do so through different mechanisms.

  • Brønsted acids , such as p-toluenesulfonic acid (pTSA), sulfuric acid (H₂SO₄), or glacial acetic acid, are proton donors.[9] They directly protonate the carbonyl oxygen and the subsequent carbinolamine intermediate as described above.[6][10]

  • Lewis acids , such as zinc chloride (ZnCl₂), indium(III) triflate (In(OTf)₃), or tin tetrachloride (SnCl₄), are electron-pair acceptors.[11] They activate the carbonyl group by coordinating to the carbonyl oxygen, which withdraws electron density and makes the carbonyl carbon more electrophilic.[12][13][14] This activation is similar to that induced by Brønsted acids.[15] Lewis acids can be particularly effective in milder conditions and may offer different selectivity profiles.[12]

The choice between a Brønsted and a Lewis acid can depend on the specific substrates, desired reaction conditions, and potential acid-sensitive functional groups on the starting materials.[16]

Q4: How do I choose the right acid catalyst for my specific quinoline synthesis?

The selection of the acid catalyst is a critical parameter and is highly dependent on the specific quinoline synthesis method and the reactivity of your substrates.

  • For the Combes synthesis , strong Brønsted acids like concentrated sulfuric acid are traditionally used to drive the condensation and subsequent cyclization.[1][17] However, polyphosphoric acid (PPA) can also be an excellent dehydrating agent and catalyst for this reaction.[12]

  • For the Friedländer synthesis , a wider range of catalysts has been shown to be effective, including Brønsted acids like trifluoroacetic acid and p-toluenesulfonic acid, as well as various Lewis acids.[2][18]

  • Substrate Considerations: If your aniline substrate contains strong electron-withdrawing groups, it will be less nucleophilic, potentially requiring a stronger acid or harsher conditions to promote the initial condensation. Conversely, highly reactive substrates may be prone to polymerization or other side reactions with strong acids, necessitating a milder catalyst.[12]

It is often beneficial to perform small-scale screening experiments with a few different acid catalysts (both Brønsted and Lewis) to identify the optimal conditions for your specific system.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential Cause Diagnostic Check Recommended Solution
Suboptimal pH Measure the pH of the reaction mixture.Adjust the pH to the optimal range of 4-5 using a suitable acid or base. For non-aqueous reactions, titrate the amount of acid catalyst.
Insufficient Catalyst Activity Review the pKa of your chosen acid. The catalyst may be too weak to effectively protonate the carbonyl or carbinolamine.Switch to a stronger acid catalyst. For example, if acetic acid (pKa ~4.8) is ineffective, consider p-toluenesulfonic acid (pKa ~-2.8).[19]
Catalyst Inhibition by Impurities Ensure starting materials and solvent are pure and dry. Water can hydrolyze the imine product, and basic impurities can neutralize the acid catalyst.[5]Purify starting materials and use anhydrous solvents. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[5]
Reversibility of the Reaction The reaction is in equilibrium. Water produced during the reaction can hydrolyze the Schiff base back to the starting materials.[20]Remove water as it is formed. Use a Dean-Stark apparatus for azeotropic removal of water, especially with solvents like toluene.[20] Alternatively, add a stoichiometric amount of a dehydrating agent.
Issue 2: Formation of Multiple Side Products

Symptom: TLC plate shows multiple spots, indicating a complex reaction mixture.

Potential Cause Diagnostic Check Recommended Solution
Self-Condensation of Carbonyl Compound Particularly common under basic conditions, but can occur with some catalysts.[21]For reactions like the Friedländer synthesis, consider using an imine analog of the o-aniline to avoid self-aldol condensation of the ketone.[22]
Polymerization Harsh reaction conditions (e.g., high concentration of strong acid, high temperature) can lead to polymerization of starting materials or intermediates.[16]Reduce the catalyst concentration. Switch to a milder acid catalyst (e.g., a Lewis acid instead of a strong Brønsted acid).[12] Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.[16]
Formation of Regioisomers In syntheses like the Combes reaction, unsymmetrical β-diketones can lead to different cyclization products.[23]The regioselectivity is influenced by steric and electronic effects.[23] Modifying the substituents on the aniline or the β-diketone can favor the formation of one regioisomer. Catalyst choice can also influence this outcome.

Experimental Protocols & Data

Protocol: Optimization of Acid Catalysis in a Model Combes Synthesis of 2,4-Dimethylquinoline

This protocol provides a framework for systematically optimizing the acid catalyst.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Polyphosphoric Acid (PPA)

  • p-Toluenesulfonic acid (pTSA)

  • Anhydrous Toluene

  • Round-bottom flasks, magnetic stirrers, heating mantles, and reflux condensers

  • TLC plates (silica gel) and appropriate developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Screening Procedure:

  • Set up parallel reactions: In separate round-bottom flasks, combine aniline (1.0 mmol) and acetylacetone (1.0 mmol) in 5 mL of anhydrous toluene.

  • Add different acid catalysts:

    • Reaction A: Slowly add concentrated H₂SO₄ (e.g., 0.1 mmol, 10 mol%).

    • Reaction B: Add PPA (e.g., an amount sufficient to ensure good mixing).

    • Reaction C: Add pTSA (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Heat all reactions to reflux (approx. 110 °C). Monitor the progress of each reaction by TLC every 30 minutes, observing the consumption of starting materials and the formation of the product spot.

  • Analysis: Compare the reaction rates and the cleanliness of the reaction profiles. The optimal catalyst will afford the highest conversion to the desired product with the fewest side products in the shortest amount of time.

  • Further Optimization: Once the best catalyst is identified, further optimize its loading (e.g., screen 5 mol%, 10 mol%, and 20 mol%) to find the ideal concentration.[24]

Data Presentation: Comparison of Common Acid Catalysts
CatalystTypeTypical pKaStrengthsWeaknesses
Sulfuric Acid (H₂SO₄) Brønsted~ -3[25]Strong acid, effective dehydrating agent.Can cause charring and polymerization with sensitive substrates.[16]
p-Toluenesulfonic Acid (pTSA) Brønsted~ -2.8Strong, crystalline solid, easier to handle than H₂SO₄.Can be hygroscopic.
Acetic Acid (CH₃COOH) Brønsted~ 4.76[25]Mild, good for sensitive substrates.May not be strong enough for less reactive starting materials.[26]
Zinc Chloride (ZnCl₂) LewisN/AMild, effective for certain substrates.Can be difficult to remove from the reaction mixture.
Indium(III) Triflate (In(OTf)₃) LewisN/AHighly efficient, can be used in catalytic amounts.[27]Expensive.

Visualizing the Mechanism and Workflow

Mechanism of Acid-Catalyzed Schiff Base Formation

Schiff_Base_Mechanism Start Aldehyde/Ketone + Primary Amine CarbonylProtonation Protonated Carbonyl Start->CarbonylProtonation + H⁺ (Acid Catalyst) Carbinolamine Carbinolamine Intermediate CarbonylProtonation->Carbinolamine + Amine (Nucleophilic Attack) ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H⁺ (Proton Transfer) IminiumIon Iminium Ion ProtonatedCarbinolamine->IminiumIon - H₂O (Dehydration) SchiffBase Schiff Base (Imine) + H₂O IminiumIon->SchiffBase - H⁺ (Regenerates Catalyst)

Caption: Acid-catalyzed formation of a Schiff base.

Workflow for Optimizing Acid Catalyst Concentration

Caption: Systematic workflow for catalyst optimization.

References

  • 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation - Chemistry LibreTexts. (2024, September 30).
  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a - ResearchG
  • Imine Formation Mechanism - dev-virtualetr.uninavarra.edu.co.
  • optimizing reaction time and temperature for quinoline synthesis - Benchchem.
  • Imine Form
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” - IOSR Journal.
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7).
  • A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Combes quinoline synthesis - Wikipedia.
  • pKa values of common acids - YouTube. (2019, June 18).
  • Iminium Catalysis | Chemical Reviews - ACS Public
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • A quinoline based Schiff-base compound as pH sensor - RSC Publishing. (2015, June 16).
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center - Benchchem.
  • Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid - Benchchem.
  • Bordwell pKa Table - Organic Chemistry D
  • Combes synthesis of quinolines.
  • Table 7.2 Acidity constants (pKa) for some common acids Formula Name HClO4 Perchloric acid −7 H2SO4 Sulfuric acid.
  • 1 Lewis Acid–Brønsted Base C
  • Friedländer synthesis - Wikipedia.
  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents - PeerJ. (2020, December 15).
  • Imine formation-Typical procedures - OperaChem. (2024, October 21).
  • Mechanism for the Friedländer reaction under acidic conditions showing...
  • Formation of Imine: Properties and Mechanism - YouTube. (2023, March 1).
  • A quinoline based Schiff-base compound as pH sensor | Request PDF - ResearchG
  • A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed.
  • Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange. (2018, November 5).
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • Table of Acids with Ka and pKa Values* CLAS.
  • Technical Support Center: Catalyst Selection for Efficient Imine Form
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • (PDF)
  • Combes quinoline synthesis | Request PDF - ResearchG
  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
  • 3.2: Brønsted and Lewis Acids and Bases - Chemistry LibreTexts. (2021, September 27).
  • Lewis Acid vs Bronsted Acid - BYJU'S.
  • Common Quinoline Synthesis Reactions - Flychem Co., ltd. (2024, December 24).
  • Different catalytic approaches of Friedländer synthesis of quinolines - PMC - NIH.
  • Quinoline - Wikipedia.
  • The Synthesis of Quinoline-based Tin Complexes with Pendant Schiff Bases. (2019, May 15).
  • Quinolines and Schiff Bases - ResearchG
  • The Friedländer Synthesis of Quinolines - ResearchG

Sources

Reference Data & Comparative Studies

Validation

Comparative IR Analysis: The Carbonyl Stretch in 2-Phenyl-4-Quinolones

[1] Executive Summary Diagnostic Value: High | Technique: FT-IR (KBr/ATR) | Key Region: 1620–1640 cm⁻¹[1] For researchers in medicinal chemistry, particularly those developing antitumor or antiviral agents, the 2-phenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Diagnostic Value: High | Technique: FT-IR (KBr/ATR) | Key Region: 1620–1640 cm⁻¹[1]

For researchers in medicinal chemistry, particularly those developing antitumor or antiviral agents, the 2-phenyl-4-quinolone scaffold represents a critical pharmacophore.[1] However, synthetic validation is often complicated by tautomeric ambiguity (4-quinolone vs. 4-hydroxyquinoline).[1]

This guide provides a definitive technical comparison of the carbonyl (


) stretch in 2-phenyl-4-quinolones against its structural analogs (flavones and simple quinolones).[1] Unlike standard ketones which absorb near 1715 cm⁻¹, the 2-phenyl-4-quinolone carbonyl exhibits a distinct bathochromic shift to the 1620–1635 cm⁻¹  region.[1] This shift is not merely an artifact; it is a direct readout of the vinylogous amide  character and intermolecular hydrogen bonding capacity of the molecule.

Part 1: Mechanistic Foundation

The Vinylogous Amide Resonance

To interpret the IR spectrum correctly, one must understand that the "carbonyl" in a 4-quinolone is not a true ketone. It is part of a vinylogous amide system.[1] The nitrogen lone pair donates electron density into the ring, creating a significant contribution from a zwitterionic resonance structure.[1]

  • Impact on IR: This resonance increases the single-bond character of the Carbon-Oxygen bond. Since bond force constant (

    
    ) is proportional to bond order, the vibrational frequency (
    
    
    
    ) decreases significantly compared to a standard ketone.
Diagram 1: Resonance & Tautomeric Equilibria

The following diagram illustrates the electron delocalization responsible for the frequency shift and the tautomeric competition.

QuinoloneResonance cluster_0 Keto Form (Dominant in Solid State) cluster_1 Enol Form (Rare in Solid State) Q_Keto 2-Phenyl-4-Quinolone (Neutral) Q_Zwitt Zwitterionic Form (N+ = C - O-) Q_Keto->Q_Zwitt Resonance (Lowers C=O Freq) Q_Enol 4-Hydroxyquinoline (Aromatic) Q_Zwitt->Q_Enol Tautomerism (Solvent Dependent) Note1 High Single Bond Character ν(C=O) ≈ 1620-1635 cm⁻¹ Q_Zwitt->Note1 Note2 Broad OH Stretch No distinct C=O Q_Enol->Note2

Figure 1: Mechanistic pathway showing the resonance contribution that lowers the carbonyl frequency (Blue) and the tautomeric alternative (Red).

Part 2: Comparative Analysis

The following data synthesizes experimental observations to distinguish 2-phenyl-4-quinolones from their closest structural relatives.

Table 1: Spectral Fingerprint Comparison
Structural ClassDiagnostic

Stretch (

)
Secondary Diagnostic BandsMechanistic Driver
2-Phenyl-4-Quinolone 1620 – 1635 (Strong)N-H stretch: 3100–3400 (Broad/Multi)Vinylogous amide resonance + Intermolecular H-bonding (Dimerization).[1]
Flavone (Analog)1640 – 1660 (Strong)Absent N-H stretchCross-conjugated ketone; Oxygen is less electron-donating than Nitrogen.
4-Quinolone (Parent)1620 – 1630 (Strong)N-H stretch: ~3300Similar resonance, but lacks the conjugation extension of the 2-phenyl ring.[1]
Acetophenone (Control)~1685 (Strong)C-H (aromatic)Standard conjugated ketone (Reference point).
Detailed Analysis
  • Vs. Flavones: The substitution of the ring oxygen (flavone) with a nitrogen (quinolone) is the critical differentiator. Nitrogen is less electronegative and a better resonance donor.[1] This pushes the equilibrium further toward the zwitterionic form in quinolones, resulting in a lower wavenumber (red shift) of 20–30 cm⁻¹ compared to flavones.

  • The "Pyridone" Band: Literature often refers to the quinolone carbonyl as a "pyridone" stretch.[1] In the solid state (KBr), 4-quinolones form strong intermolecular hydrogen-bonded dimers (

    
    ).[1] This physical constraint weakens the 
    
    
    
    bond further, locking the frequency near 1625 cm⁻¹.[1]
  • Substituent Effects (Hammett Correlation):

    • Electron Donating Groups (EDGs) on the phenyl ring (e.g., -OMe) push electron density toward the carbonyl, slightly lowering the frequency further (closer to 1620 cm⁻¹).

    • Electron Withdrawing Groups (EWGs) (e.g., -NO₂) reduce the electron density available for conjugation, slightly raising the frequency (closer to 1635–1640 cm⁻¹).

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, the sample preparation method is critical. Solution-phase IR can disrupt the diagnostic hydrogen-bonded dimers, leading to confusing shifts. Solid-state analysis is the gold standard for this scaffold.

Diagram 2: Validated Workflow

Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition Start Synthesized 2-Phenyl-4-Quinolone Dry 1. Vacuum Dry (Remove Solvent/Water) Start->Dry Matrix 2. Matrix Selection (KBr Preferred over ATR) Dry->Matrix Grind 3. Homogenization (1:100 ratio) Matrix->Grind Scan 4. Scan (4000-400 cm⁻¹) Res: 2 cm⁻¹, 32 Scans Grind->Scan Check 5. Quality Check (Transmission > 10%?) Scan->Check Check->Grind Fail (Re-grind) Result Analyze C=O Region (1620-1640 cm⁻¹) Check->Result Pass

Figure 2: Step-by-step workflow ensuring spectral integrity. Note the loop at step 5 to prevent data artifacts.

Step-by-Step Methodology
  • Desiccation: Ensure the sample is completely dry. Residual water absorbs near 1640 cm⁻¹ (H-O-H bending) and can obscure the quinolone carbonyl peak.[1]

  • Matrix Selection (KBr vs. ATR):

    • Recommendation:KBr Pellet. [1]

    • Reasoning: KBr pellets allow for better resolution of the hydrogen-bonded network.[1] ATR (Attenuated Total Reflectance) is faster but can sometimes distort peak intensities in high-refractive-index organic crystals.[1]

  • Acquisition: Scan from 4000 to 400 cm⁻¹.[1]

  • Validation Check:

    • Look for the N-H stretch around 3100–3300 cm⁻¹.[1]

    • If N-H is absent and a broad OH is present >3400 cm⁻¹, your compound may be in the enol form (rare in solid state) or you have isolated a different isomer (e.g., O-alkylated impurity).

    • If C=O is >1650 cm⁻¹ , suspect oxidation to a different species or loss of the phenyl conjugation.[1]

References

  • Tautomerism and Crystallography: Comparison of keto-enol forms in 4-quinolones, confirming the dominance of the keto form in solid state. Source: Semantic Scholar / ResearchGate.[1] "Tautomerism of 4-Hydroxy-4(1H)quinolon."

  • Flavone vs. Quinolone Spectral Data: Detailed vibrational assignments for flavones, establishing the 1640+ cm⁻¹ baseline for comparison. Source: National Institutes of Health (PubMed).[1] "Infrared spectroscopy of flavones and flavonols."

  • Carbonyl Frequency Mechanics: Foundational text on how conjugation and ring strain affect C=O stretching frequencies. Source: MSU Chemistry.[1] "Infrared Spectroscopy - Carbonyl Compounds."

  • Substituent Effects: Analysis of how phenyl-ring substituents transmit electronic effects to the carbonyl stretch. Source: ResearchGate.[1] "IR spectroscopic studies on the transmission of substituent effects..."

Sources

Comparative

A Comparative Analysis of 8-Chloro vs. 8-Fluoro Quinolone Derivatives: Unveiling the Impact of C8 Halogenation on Antibacterial Potency

For Researchers, Scientists, and Drug Development Professionals In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. The nuanced...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. The nuanced interplay between a compound's structure and its biological activity is particularly evident in this class of drugs, where minor chemical modifications can lead to significant shifts in antibacterial spectrum, potency, and safety profiles. Among the various positions on the quinolone ring system that have been subjected to extensive medicinal chemistry efforts, the C8 position has emerged as a critical determinant of the molecule's overall characteristics. This guide provides an in-depth, comparative analysis of two key C8-halogenated quinolone derivatives: those bearing an 8-chloro versus an 8-fluoro substituent. By examining experimental data and elucidating the underlying mechanistic principles, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation quinolone antibiotics.

The Decisive Role of the C8 Substituent: A Gateway to Enhanced Potency

The introduction of a halogen atom at the C8 position of the quinolone core has been a well-established strategy to modulate the antibacterial properties of these compounds. This modification influences not only the electronic and steric properties of the molecule but also its pharmacokinetic and pharmacodynamic profiles. The decision to incorporate either a chlorine or a fluorine atom at this position is a critical choice in the drug design process, with each imparting distinct advantages and potential liabilities. Generally, halogenation at C8 has been shown to enhance activity, particularly against Gram-positive bacteria and anaerobes, and can play a role in overcoming certain types of bacterial resistance.[1][2]

Comparative Antibacterial Potency: A Data-Driven Assessment

The most direct measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A comparative analysis of MIC values for structurally analogous 8-chloro and 8-fluoro quinolones provides invaluable insights into their relative potencies. For the purpose of this guide, we will compare the activities of clinafloxacin (an 8-chloro derivative) and sparfloxacin (an 8-fluoro derivative) against a panel of clinically relevant bacterial strains.

Bacterial StrainClinafloxacin (8-chloro) MIC (µg/mL)Sparfloxacin (8-fluoro) MIC (µg/mL)
Staphylococcus aureus (Ciprofloxacin-Susceptible MSSA)≤0.06≤0.06
Staphylococcus aureus (Ciprofloxacin-Resistant MSSA)14
Enterococcus faecalis0.5 (MIC90)0.6 (MIC90)
Streptococcus pneumoniae0.125-0.250.5

Data Interpretation:

The presented data reveals a nuanced picture of the antibacterial prowess of these two classes of compounds. Against ciprofloxacin-susceptible Staphylococcus aureus, both clinafloxacin and sparfloxacin exhibit potent activity with very low MIC values.[3] However, a significant difference emerges when confronted with ciprofloxacin-resistant strains, where the 8-chloro derivative, clinafloxacin, demonstrates a four-fold greater potency than its 8-fluoro counterpart, sparfloxacin.[3] This suggests that the 8-chloro substituent may offer an advantage in combating certain resistance mechanisms in Gram-positive cocci. Against Enterococcus faecalis, both compounds show comparable and potent activity.[4][5] In the case of Streptococcus pneumoniae, sparfloxacin demonstrates good activity, with all strains being inhibited by 0.5 µg/mL.[6]

Unraveling the Mechanism of Action: The Impact of C8 Halogenation on Target Enzymes

Quinolone antibiotics exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the covalent complex formed between the enzyme and cleaved DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[7]

The nature of the substituent at the C8 position can influence the interaction of the quinolone with these target enzymes. While the precise molecular interactions are complex, it is understood that the C8 position is in proximity to the DNA-enzyme interface. The electronic properties and steric bulk of the C8 substituent can affect the binding affinity and inhibitory potency of the drug. A halogen at the C8 position is thought to enhance activity by favorably influencing the conformation of the drug within the binding pocket.[2] The greater potency of 8-chloro derivatives against some resistant strains may be attributed to a more robust interaction with the mutated target enzymes, overcoming the structural changes that confer resistance.[3]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Topo_IV->DNA Decatenates Daughter Chromosomes Topo_IV->DS_Breaks Stabilizes Cleavage Complex Replication_Fork Replication Fork DNA->Replication_Fork Cell_Death Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To ensure the reproducibility and validity of antibacterial potency data, standardized methodologies are paramount. The broth microdilution method is a widely accepted and robust technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test quinolone derivatives (8-chloro and 8-fluoro compounds)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each quinolone derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations. Typically, this involves adding 100 µL of CAMHB to wells 2-11, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well to well.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions (wells 1-10).

    • Well 11 should contain only the bacterial inoculum and no drug, serving as a positive growth control.

    • Well 12 should contain only sterile CAMHB, serving as a sterility control.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Quinolones in 96-well Plate Dilutions->Inoculate Incubate Incubate at 35°C for 16-24 hours Inoculate->Incubate Read_Plate Visually Inspect for Growth (Turbidity) Incubate->Read_Plate Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Pharmacokinetic and Safety Considerations

While in vitro potency is a critical parameter, the clinical utility of an antibiotic is also dictated by its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its safety. Both 8-chloro and 8-fluoro quinolones generally exhibit good oral bioavailability and tissue penetration.[8][9][10] However, a significant point of differentiation lies in their safety profiles, particularly concerning phototoxicity. Halogenation at the C8 position has been associated with an increased risk of phototoxic reactions.[11][12] Both 8-fluoro (e.g., sparfloxacin) and 8-chloro (e.g., clinafloxacin) derivatives have a greater potential for phototoxicity compared to quinolones lacking a C8-halogen substituent.[12] This is a crucial consideration in the drug development process, as it can limit the therapeutic window and impact patient compliance.

Conclusion: A Tale of Two Halogens in Quinolone Design

The comparative analysis of 8-chloro and 8-fluoro quinolone derivatives underscores the profound impact of subtle structural modifications on antibacterial activity. The 8-chloro substituent, as exemplified by clinafloxacin, may offer a distinct advantage in combating certain resistant Gram-positive pathogens. However, this enhanced potency must be weighed against the potential for increased phototoxicity, a characteristic shared with 8-fluoro derivatives. For researchers and drug developers, the choice between an 8-chloro and an 8-fluoro substituent is not a simple one. It necessitates a careful evaluation of the desired antibacterial spectrum, the anticipated resistance landscape, and the overall safety profile. This guide, by presenting a side-by-side comparison grounded in experimental data and mechanistic insights, aims to inform and facilitate these critical decisions in the ongoing quest for novel and effective antibacterial agents.

References

  • Safety Concerns Surrounding Quinolone Use in Children. (n.d.). PMC. Retrieved from [Link]

  • The new fluoroquinolones: A critical review. (n.d.). PMC. Retrieved from [Link]

  • In vitro activity of sparfloxacin and clinafloxacin against multidrug-resistant enterococci. (1993). PubMed. Retrieved from [Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (n.d.). PMC. Retrieved from [Link]

  • Safety of fluoroquinolones: An update. (n.d.). PMC. Retrieved from [Link]

  • Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains. (n.d.). PMC. Retrieved from [Link]

  • In vitro activity of sparfloxacin and clinafloxacin against multidrug-resistant enterococci. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (n.d.). PMC. Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of fluoroquinolones. (1999). PubMed. Retrieved from [Link]

  • In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2019). National Institutes of Health. Retrieved from [Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis, antimicrobial, and DNA gyrase inhibitory properties of fluoroquinolone-dichloroacetic acid hybrids. (2019). PubMed. Retrieved from [Link]

  • Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. (2021). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). MDPI. Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of fluoroquinolones. (1999). PubMed. Retrieved from [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). PMC. Retrieved from [Link]

  • Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. (2021). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. (n.d.). The Lebanese Association for the Development of Pharmacy and Continuing Education. Retrieved from [Link]

  • In vitro activity of sparfloxacin compared with those of five other quinolones. (1992). PubMed. Retrieved from [Link]

  • Comparative in vitro assessment of sparfloxacin activity and spectrum using results from over 14000 pathogens isolated at 190 medical centers in the USA. SPAR Study Group. (1997). PubMed. Retrieved from [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC. Retrieved from [Link]

  • Quinolone accumulation by Pseudomonas aeruginosa, Staphylococcus aureus and Escherichia coli. (1999). PubMed. Retrieved from [Link]

  • Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. (2023). MDPI. Retrieved from [Link]

  • Fluoroquinolone MICs for susceptible and resistant E. coli clinical isolates. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-6-methyl-2-phenyl-4-quinolinol proper disposal procedures

Operational Guide: Proper Disposal of 8-Chloro-6-methyl-2-phenyl-4-quinolinol Emergency Assessment & Chemical Profile Immediate Action Required: If this substance is currently spilled or unstable, skip to Section 5: Spil...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 8-Chloro-6-methyl-2-phenyl-4-quinolinol

Emergency Assessment & Chemical Profile

Immediate Action Required: If this substance is currently spilled or unstable, skip to Section 5: Spill Contingency Protocol .

Chemical Identity & Hazard Prediction: As a specific pharmaceutical intermediate, 8-Chloro-6-methyl-2-phenyl-4-quinolinol likely lacks a dedicated, widely public Safety Data Sheet (SDS). Therefore, you must apply Structure-Activity Relationship (SAR) protocols. We treat this as a Halogenated Heterocyclic Aromatic .

PropertyPredicted/Known CharacteristicOperational Implication
Physical State Solid (Crystalline powder)High melting point (>200°C typical for 4-quinolinols).[1] Dust inhalation hazard.[2][3][4]
Primary Hazard Toxic / Irritant Quinoline core is hepatotoxic; Halogenation often increases lipophilicity and bioaccumulation.
Reactivity StableIncompatible with strong oxidizers.
Halogen Content Contains Chlorine (Cl) CRITICAL: Must be segregated from non-halogenated waste streams to prevent incinerator corrosion and dioxin formation.
Water Solubility Low / PoorDo NOT attempt dilution for drain disposal. It will precipitate and clog plumbing.

Regulatory Classification (RCRA & EU)

Proper classification determines the legal disposal route.

  • US EPA (RCRA): While this specific isomer is not explicitly "U-Listed" (Unsubstituted Quinoline is U163 ), it must be characterized by the generator.

    • Determination: Treat as Hazardous Waste due to Toxicity (Characteristic).

    • Waste Code: If used as a solvent (unlikely), it would be F-listed. As a solid reagent, use generic codes for Toxic/Halogenated Organic Solids (often D001/D003 depending on ignitability/reactivity, but primarily state-specific codes for toxic organics).

  • EU Waste Framework:

    • EWC Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Step-by-Step Disposal Workflows

A. Decision Logic: The Segregation Tree

Do not guess. Follow this logic to prevent cross-contamination of waste streams.

DisposalDecision Start Waste Generation: 8-Chloro-6-methyl-2-phenyl-4-quinolinol State What is the physical state? Start->State Solid Pure Solid / Powder State->Solid Solution Dissolved in Solution State->Solution Debris Contaminated PPE/Glass State->Debris Bin_Solid CONTAINER C: Solid Hazardous Waste (Double Bagged) Solid->Bin_Solid Do NOT dissolve SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck Bin_Debris CONTAINER D: Chemically Contaminated Debris Debris->Bin_Debris Bin_Halo CONTAINER A: Halogenated Organic Liquid Waste SolventCheck->Bin_Halo Yes (DCM, etc.) SolventCheck->Bin_Halo Mixture Bin_NonHalo CONTAINER B: Non-Halogenated Organic Liquid Waste SolventCheck->Bin_NonHalo No (MeOH, Acetone)* *Only if <1% Halogen content Bin_NonHalo->Bin_Halo Preferred for 8-Chloro derivatives to ensure proper incineration

Figure 1: Decision matrix for segregating 8-Chloro-6-methyl-2-phenyl-4-quinolinol waste. Note that even in non-halogenated solvents, high concentrations of this chlorinated compound may require the "Halogenated" stream.

B. Solid Waste Protocol (Pure Substance)

Best for: Expired reagents, synthesis products, or lyophilized powders.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined cap.

  • Labeling:

    • Attach a hazardous waste tag before adding waste.[5]

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Constituents: "100% 8-Chloro-6-methyl-2-phenyl-4-quinolinol".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Transfer:

    • Work inside a fume hood.[6]

    • Transfer powder using a disposable spatula (dispose of spatula as debris).

    • Wipe the threads of the jar neck with a dry Kimwipe before closing to ensure a tight seal.

C. Liquid Waste Protocol (Reaction Mixtures/Mother Liquor)

Best for: HPLC waste, reaction byproducts.

  • Segregation Rule (The "Chloro" Factor):

    • Because the molecule contains Chlorine at position 8, it contributes to the halogen load.

    • Rule of Thumb: If the concentration of the compound is >1%, or if the solvent is halogenated (DCM, Chloroform), use the Halogenated Waste carboy.

    • Why? Non-halogenated waste is often used as fuel blending (burned for energy). Halogens corrode boilers and create acid rain (HCl) or dioxins. They must go to a specialized high-temperature incinerator with scrubbers.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), which could react with the quinoline ring or organic solvents.

Decontamination of Glassware

Quinolinols can adhere stubbornly to glass.

  • Triple Rinse: Rinse glassware 3 times with a solvent in which the compound is soluble (e.g., DMSO, Methanol, or Acetone).

  • Collect Rinsate: Pour all rinses into the Halogenated Organic Waste container.

  • Final Wash: After the solvent rinse, wash with detergent and water. This water can generally go down the drain only if the solvent rinse was thorough.

Spill Contingency Protocol

Scenario: You have dropped a vial of solid powder (500mg - 5g) in the lab.

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/P100 Alert->PPE Contain 3. Containment: Cover powder with damp paper towels (prevents dust) PPE->Contain Collect 4. Collection: Scoop into disposable container/bag Contain->Collect Clean 5. Clean Surface: Soap & Water wash. Check UV (fluorescence?) Collect->Clean Dispose 6. Disposal: Label as Hazardous Debris Clean->Dispose

Figure 2: Immediate response workflow for solid spills.

Critical Note on Fluorescence: Many quinoline derivatives are fluorescent. If you have a UV lamp (365nm), use it to inspect the spill area after cleaning to ensure no microscopic residue remains.

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Quinoline Derivatives.

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (Guidance on F-listings and Characteristic Waste).

  • American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories. (Standard protocol for handling novel compounds without specific SDS).

  • Occupational Safety and Health Administration (OSHA).

Sources

Handling

Personal protective equipment for handling 8-Chloro-6-methyl-2-phenyl-4-quinolinol

Executive Safety Summary & Risk Context The "Why" Behind the Protocol: 8-Chloro-6-methyl-2-phenyl-4-quinolinol is a halogenated heterocyclic compound. While specific toxicological data for this exact intermediate may be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Context

The "Why" Behind the Protocol: 8-Chloro-6-methyl-2-phenyl-4-quinolinol is a halogenated heterocyclic compound. While specific toxicological data for this exact intermediate may be limited in public repositories, its structural analogs (chlorinated quinolines) exhibit well-documented hazards including severe eye irritation, skin sensitization, and potential mutagenicity due to DNA intercalation capabilities [1, 2].

The presence of the chlorine atom at position 8 and the phenyl group at position 2 significantly increases the lipophilicity of the molecule compared to a standard quinoline core. This enhances its ability to penetrate the dermal barrier, making skin absorption a critical vector of exposure alongside dust inhalation [3].

Operational Directive: Treat this compound as a Potent Unknown . All handling must assume the material is a sensitizer and a severe mucous membrane irritant.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This matrix is designed to prevent permeation of halogenated organics and inhalation of bioactive dust.

Protection ZoneEquipment SpecificationScientific Rationale (Causality)
Hand Protection (Primary) Nitrile (5 mil) Standard barrier against incidental solid contact.
Hand Protection (Secondary) Nitrile (8 mil) or Laminate Double-gloving is mandatory. Halogenated heterocycles can degrade standard nitrile over time. The outer glove acts as a sacrificial layer; the inner glove maintains the biological barrier [4].
Respiratory N95 (Minimum) / P100 (Recommended) If handling outside a fume hood (not recommended) or during spill cleanup, a P100 particulate filter is required to capture fine dusts (<5 microns) that can bypass surgical masks.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Powders can drift around side shields. Goggles seal the ocular cavity against corrosive dust entry.
Dermal / Body Tyvek® Sleeves + Lab Coat The "Wrist Gap" is the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat, preventing powder accumulation on the forearm.

Operational Workflow: Weighing & Transfer

The highest risk of exposure occurs during the weighing of static-prone solids.

Phase 1: Preparation (The "Static Check")
  • Engineering Control: Verify Fume Hood face velocity is between 80–100 fpm .

  • Ionization: If the powder is static-prone (clings to spatula), use an anti-static gun or ionizing bar before transfer. Static discharge can disperse micro-particles into the breathing zone.

  • Containment: Place the balance inside the hood or use a secondary containment tray if weighing externally.

Phase 2: The Transfer Protocol
  • Don PPE: Put on inner gloves, Tyvek sleeves, outer gloves, and goggles.

  • Open: Open the container only inside the hood.

  • Transfer: Use a disposable anti-static weighing boat. Never return excess chemical to the stock bottle (prevents cross-contamination and dust generation).

  • Seal: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent friction-grinding of crystals in the cap.

Phase 3: Decontamination
  • Solvent Selection: Quinolines are poorly soluble in water. Use Ethanol or DMSO-soaked wipes for initial surface cleaning, followed by a soap-and-water rinse.

  • Waste: Dispose of wipes as Halogenated Chemical Waste .

Visualization: Workflow & Safety Logic

Figure 1: Hierarchy of Controls for Halogenated Quinolines

This decision tree outlines the logical escalation of safety measures based on the state of the chemical.

SafetyHierarchy Start Start: Handling 8-Chloro-6-methyl-2-phenyl-4-quinolinol StateCheck Is the compound in Solution or Solid/Powder? Start->StateCheck Solid Solid / Powder Form (High Inhalation Risk) StateCheck->Solid Solid Solution Solution Phase (High Absorption Risk) StateCheck->Solution Dissolved Control_Solid REQUIRED: 1. Fume Hood (Sash < 18") 2. Anti-static Gun 3. N95/P100 Backup Solid->Control_Solid Control_Soln REQUIRED: 1. Double Nitrile Gloves 2. Splash Goggles 3. Tyvek Sleeves Solution->Control_Soln Action Proceed with Experiment Control_Solid->Action Control_Soln->Action

Caption: Operational logic flow distinguishing risks between solid state (inhalation focus) and solution state (permeation focus).

Emergency Response & Disposal

Exposure Response
  • Eye Contact: Immediate 15-minute flush. Do not hesitate.[1][2][3][4][5] Quinolines can cause corneal clouding.

  • Skin Contact: Wash with soap and water .[1][2][3][5][6][7][8][9][10] Do not use alcohol/ethanol on skin, as this may enhance the absorption of the lipophilic quinoline ring into the bloodstream [5].

Disposal Strategy
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste) if your facility separates them. The presence of the Chlorine atom (Cl) requires high-temperature incineration protocols to prevent dioxin formation during disposal [6].

  • Labeling: Clearly mark as "Toxic / Irritant - Halogenated."

References

  • National Institutes of Health (PubChem). 8-Chloroquinoline Compound Summary & Safety Data. Retrieved from [Link]

  • Washington State University. Halogenated Solvents & Organics Handling Guide. Retrieved from [Link][11]

  • University of Illinois Urbana-Champaign. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[7] Retrieved from [Link]

  • MIT Environment, Health & Safety. Standard Operating Procedure: Halogenated Solvents. Retrieved from [Link]

Sources

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